molecular formula C12H11N5O5S B10888084 3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B10888084
M. Wt: 337.31 g/mol
InChI Key: VWWLGVVJTHKAFD-UHFFFAOYSA-N
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Description

3,5-DINITRO-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound characterized by the presence of nitro groups and a thiadiazole ring

Chemical Reactions Analysis

Types of Reactions

3,5-DINITRO-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,5-DINITRO-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DINITRO-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups and thiadiazole ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-DINITRO-N-PROPYL-BENZAMIDE
  • 3,5-DINITRO-N-(3-PYRIDINYLMETHYL)BENZAMIDE
  • 3,5-DINITRO-N-(2-PYRIDINYLMETHYL)BENZAMIDE

Uniqueness

3,5-DINITRO-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11N5O5S

Molecular Weight

337.31 g/mol

IUPAC Name

3,5-dinitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H11N5O5S/c1-2-3-10-14-15-12(23-10)13-11(18)7-4-8(16(19)20)6-9(5-7)17(21)22/h4-6H,2-3H2,1H3,(H,13,15,18)

InChI Key

VWWLGVVJTHKAFD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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